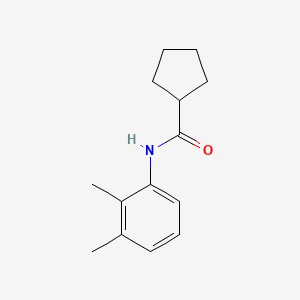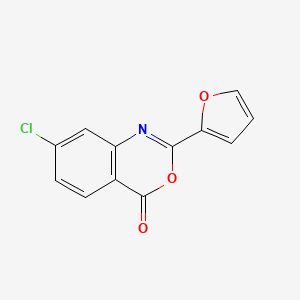![molecular formula C17H17NO2 B5774839 3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone](/img/structure/B5774839.png)
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-acetylphenyl)amino]-1-phenyl-1-propanone, commonly known as PAPP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. PAPP belongs to the class of cathinone derivatives and has been found to exhibit stimulant properties.
作用机制
The mechanism of action of PAPP is not fully understood. However, it is believed to work by increasing the release of dopamine in the brain. Dopamine is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. PAPP is also believed to inhibit the reuptake of dopamine, leading to an increase in its availability in the brain.
Biochemical and physiological effects:
PAPP has been found to exhibit stimulant properties, leading to increased alertness, focus, and energy. It has also been reported to cause an increase in heart rate, blood pressure, and body temperature. PAPP has been found to have a short half-life and is rapidly metabolized by the liver.
实验室实验的优点和局限性
PAPP has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. PAPP is also stable and has a long shelf life. However, PAPP has several limitations for use in lab experiments. It is a controlled substance and requires special permits for use. PAPP is also highly potent and requires careful handling to avoid accidental exposure.
未来方向
There are several future directions for the study of PAPP. One area of research is the development of PAPP analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of PAPP in the treatment of other neurological disorders such as depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of PAPP and its long-term effects on the body.
Conclusion:
In conclusion, PAPP is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of ADHD and narcolepsy. PAPP has several advantages for use in lab experiments, but it also has several limitations. Further studies are needed to fully understand the mechanism of action of PAPP and its potential therapeutic applications.
合成方法
The synthesis of PAPP involves the condensation of 4'-methylpropiophenone with aniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated to form PAPP. This method of synthesis has been reported to yield high purity and yield of PAPP.
科学研究应用
PAPP has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to exhibit stimulant properties and has been investigated for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. PAPP has also been studied for its potential use as a performance-enhancing drug in sports.
属性
IUPAC Name |
3-(4-acetylanilino)-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13(19)14-7-9-16(10-8-14)18-12-11-17(20)15-5-3-2-4-6-15/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVYAZFQSZOXAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NCCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24785941 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-fluorobenzyl)acetamide](/img/structure/B5774773.png)
![N-[3-(acetylamino)phenyl]-3-(4-isopropylphenyl)acrylamide](/img/structure/B5774781.png)


![1,2-dichloro-4-{[2-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5774828.png)
![2-(2,4-dichlorophenoxy)-N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5774833.png)


![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5774862.png)

![3-[(4-carboxybutanoyl)amino]-2-methylbenzoic acid](/img/structure/B5774883.png)
